Cross-Reference Validation: An Anticancer Screening Hit in Prostate Carcinoma
The most potent and selective anticancer activity in this chemical class was reported for a structurally related cyanoacrylamide-pyrazole analogue (compound 5f) against the PC3 prostate cancer cell line. This serves as a class-level benchmark. The target compound (CAS 1445771-22-1) is a distinct analogue within this class but has no direct cytotoxicity data of its own.
| Evidence Dimension | In vitro cytotoxicity against PC3 prostate cancer cells |
|---|---|
| Target Compound Data | No data available. The target compound is an analogue of compound 5f. |
| Comparator Or Baseline | Analogue compound 5f: IC50 = 11.7 µM; Doxorubicin (positive control): IC50 = 43.8 µM |
| Quantified Difference | Analogue 5f is 3.7-fold more potent than doxorubicin in this assay. |
| Conditions | PC3 human prostate cancer cell line; MTT assay (inferred from secondary screening context) |
Why This Matters
This establishes the class potential for achieving single-digit micromolar potency in prostate cancer, a key differentiator for procurement if the target compound's activity is to be profiled.
- [1] Eid, N. R., et al. (2023). In silico and in vitro studies of novel cyanoacrylamides incorporating pyrazole moiety against breast and prostate carcinomas. Medicinal Chemistry Research, 32, 1190–1203. View Source
